
2-Benzylcyclohexa-2,4-dienone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzylcyclohexa-2,4-dienone is an organic compound with the molecular formula C₁₃H₁₂O and a molecular weight of 184.23 g/mol. It is a derivative of cyclohexadienone with a benzyl group attached to the second carbon atom of the cyclohexadienone ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Benzylcyclohexa-2,4-dienone can be synthesized through several methods, including:
Condensation Reactions: : One common method involves the condensation of benzaldehyde with cyclohexanone in the presence of a strong base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate enolate, which then reacts with benzaldehyde to form the desired product.
Oxidative Coupling: : Another approach is the oxidative coupling of benzyl alcohol with cyclohexadienone derivatives under controlled conditions. This method often requires the use of oxidizing agents like chromium(VI) oxide or manganese dioxide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is typically carried out using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Benzylcyclohexa-2,4-dienone undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form benzylidene derivatives or other oxidized products.
Reduction: : Reduction reactions can lead to the formation of cyclohexadienone derivatives with reduced functional groups.
Substitution: : Substitution reactions at the benzyl group can produce a variety of substituted benzyl derivatives.
Oxidation: : Common oxidizing agents include chromium(VI) oxide, manganese dioxide, and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various electrophiles and nucleophiles can be employed to achieve substitution reactions.
Oxidation: : Benzylidene derivatives, quinones, and other oxidized products.
Reduction: : Cyclohexadienone derivatives with reduced functional groups.
Substitution: : Substituted benzyl derivatives, including halogenated and alkylated products.
Applications De Recherche Scientifique
2-Benzylcyclohexa-2,4-dienone has several applications in scientific research, including:
Chemistry: : It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: : It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-Benzylcyclohexa-2,4-dienone exerts its effects depends on the specific context in which it is used. For example, in biochemical assays, it may act as an inhibitor or activator of certain enzymes, affecting their activity and function. The molecular targets and pathways involved can vary widely, but often include interactions with amino acid residues in the active sites of enzymes.
Comparaison Avec Des Composés Similaires
2-Benzylcyclohexa-2,4-dienone is structurally similar to other cyclohexadienone derivatives, such as 2,4-dimethylcyclohexa-2,4-dienone and 2-phenylcyclohexa-2,4-dienone. These compounds share the cyclohexadienone core but differ in the substituents attached to the ring. The presence of the benzyl group in this compound imparts unique chemical properties and reactivity compared to its analogs.
List of Similar Compounds
2,4-Dimethylcyclohexa-2,4-dienone
2-Phenylcyclohexa-2,4-dienone
2-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dienone
2,6-Di-tert-butylphenol derivatives
Propriétés
Formule moléculaire |
C13H12O |
|---|---|
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
2-benzylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C13H12O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-8H,9-10H2 |
Clé InChI |
IEHCJBKTYNCMJR-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC=C(C1=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



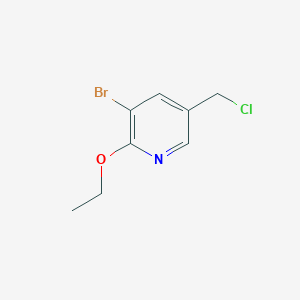
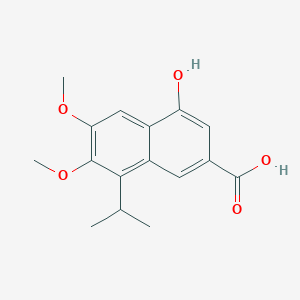
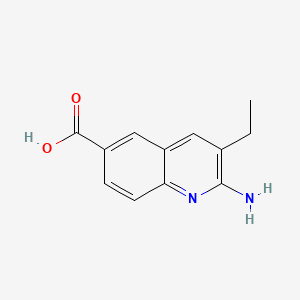


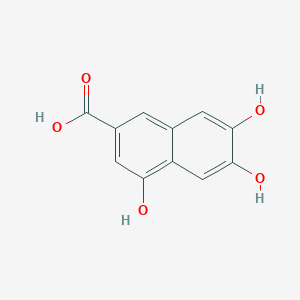
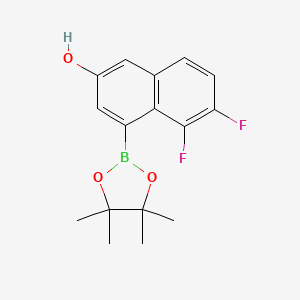
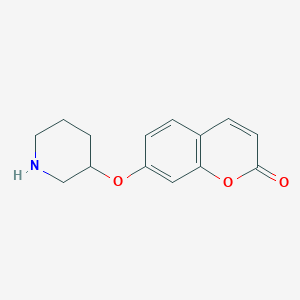
![7-(1-Piperazinyl)thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B15364884.png)
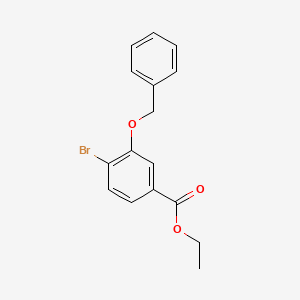
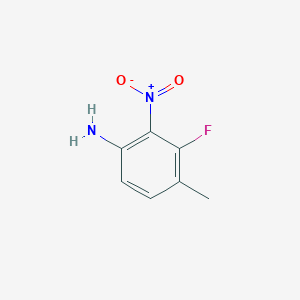
![3,6-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B15364903.png)
![2-Amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[3,4-b]pyrazin-5-one](/img/structure/B15364908.png)
